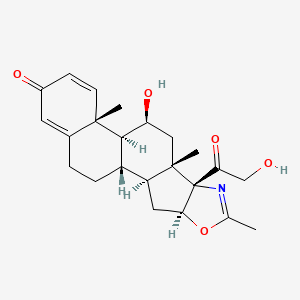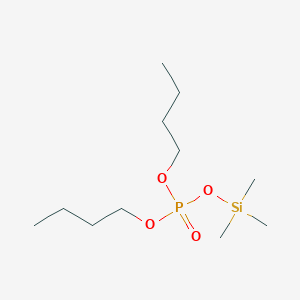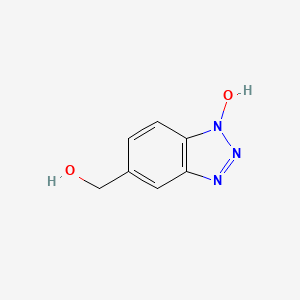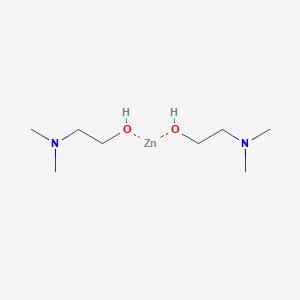
Bis(2-(dimethylamino)ethoxy)ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-(dimethylamino)ethoxy)ZINC is an organozinc compound known for its unique chemical properties and applications in various fields This compound is characterized by the presence of two dimethylaminoethoxy groups attached to a central zinc atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(dimethylamino)ethoxy)ZINC typically involves the reaction of dimethylaminoethanol with zinc chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2(CH3)2NCH2CH2OH+ZnCl2→(CH3)2NCH2CH2O-Zn-OCH2CH2N(CH3)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, including temperature control and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Bis(2-(dimethylamino)ethoxy)ZINC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The dimethylaminoethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed
Oxidation: Zinc oxide and dimethylaminoethanol.
Reduction: Reduced zinc species and modified organic compounds.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Bis(2-(dimethylamino)ethoxy)ZINC has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and metal ion transport.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, coatings, and other materials due to its catalytic properties.
Mechanism of Action
The mechanism of action of Bis(2-(dimethylamino)ethoxy)ZINC involves its ability to coordinate with various substrates through its zinc center. This coordination facilitates the transfer of electrons and the formation of new chemical bonds. The molecular targets include organic molecules with functional groups that can interact with the zinc atom, leading to various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Bis(2-(dimethylamino)ethyl) ether: Shares similar structural features but lacks the central zinc atom.
2-(2-(Dimethylamino)ethoxy)ethanol: A precursor in the synthesis of Bis(2-(dimethylamino)ethoxy)ZINC.
Dimethylaminoethanol: A simpler compound with similar functional groups.
Uniqueness
This compound is unique due to its central zinc atom, which imparts distinct chemical reactivity and coordination properties. This makes it particularly valuable in catalysis and as a reagent in organic synthesis, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H22N2O2Zn |
|---|---|
Molecular Weight |
243.7 g/mol |
IUPAC Name |
2-(dimethylamino)ethanol;zinc |
InChI |
InChI=1S/2C4H11NO.Zn/c2*1-5(2)3-4-6;/h2*6H,3-4H2,1-2H3; |
InChI Key |
KIXXWSGTOZPSGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCO.CN(C)CCO.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


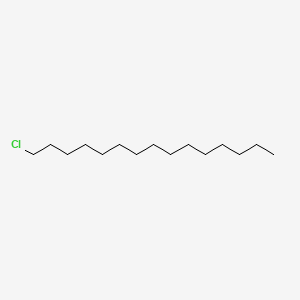
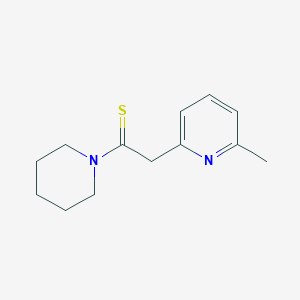
![1-{3-[4-(Benzyloxy)-3-bromophenyl]propyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate](/img/structure/B13816197.png)
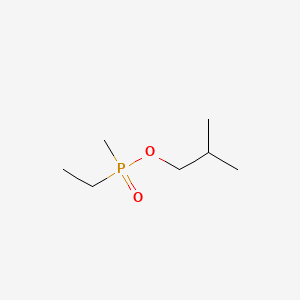
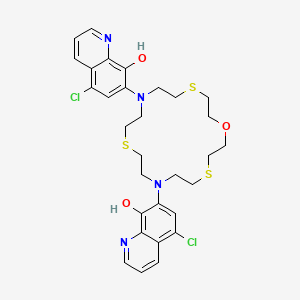
![2-Methyl-3-(propan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyrazine](/img/structure/B13816213.png)
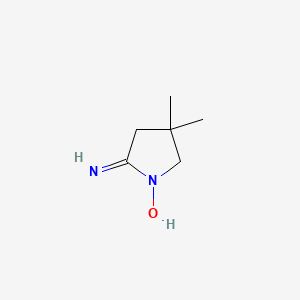
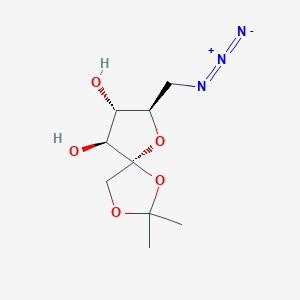

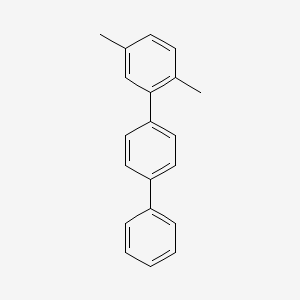
![1,3-Bis[Acryloxymethyl)phenethyl]tetramethyldisiloxane](/img/structure/B13816230.png)
